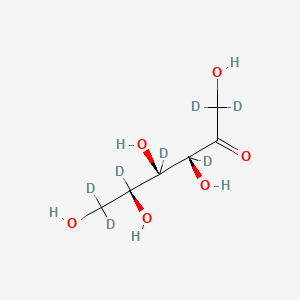

(R)-3-O-Methyldopa-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

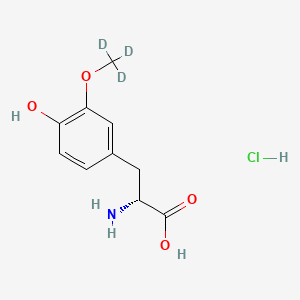

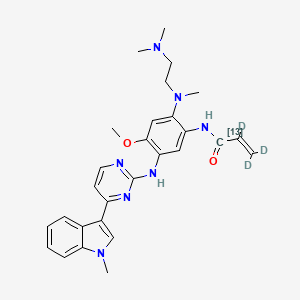

(R)-3-O-Methyldopa-d3 (hydrochloride) is a deuterium-labeled compound, specifically the R-enantiomer of 3-O-Methyldopa. It is a metabolite of L-DOPA, formed by the action of catechol-O-methyltransferase (COMT). This compound competitively inhibits the pharmacodynamics of L-DOPA and dopamine, making it significant in the study of neurodegenerative diseases and the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-O-Methyldopa-d3 (hydrochloride) typically involves the following steps:

Starting Material: L-DOPA is used as the starting material.

Methylation: L-DOPA undergoes methylation to form 3-O-Methyldopa.

Enantiomeric Resolution: The racemic mixture is resolved to obtain the R-enantiomer.

Deuteration: The R-enantiomer is then subjected to deuteration to introduce deuterium atoms.

Hydrochloride Formation: Finally, the deuterated compound is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of (R)-3-O-Methyldopa-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound.

Types of Reactions:

Oxidation: (R)-3-O-Methyldopa-d3 (hydrochloride) can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.

Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.

Substitution: Substitution reactions, particularly involving the hydroxyl group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and enzymes like monoamine oxidase.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid and various alkyl halides are employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including quinones and carboxylic acids.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Alkylated derivatives, which can have altered pharmacological properties.

Scientific Research Applications

(R)-3-O-Methyldopa-d3 (hydrochloride) is extensively used in scientific research due to its role as a COMT inhibitor and its impact on dopamine metabolism. Its applications include:

Chemistry: Studying the mechanisms of methylation and deamination reactions.

Biology: Investigating the role of dopamine in neurological functions and disorders.

Medicine: Developing treatments for Parkinson's disease and other neurodegenerative conditions.

Industry: Serving as a reference compound in the synthesis of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of (R)-3-O-Methyldopa-d3 (hydrochloride) involves the inhibition of COMT, which prevents the breakdown of L-DOPA and dopamine. By competing with L-DOPA for the active site of COMT, it prolongs the availability of dopamine in the synaptic cleft, enhancing its therapeutic effects.

Molecular Targets and Pathways:

COMT: The primary molecular target is catechol-O-methyltransferase.

Dopamine Pathways: The compound affects the dopaminergic pathways involved in motor control and cognitive functions.

Comparison with Similar Compounds

(R)-3-O-Methyldopa-d3 (hydrochloride) is compared with other COMT inhibitors and dopamine-related compounds:

L-DOPA: The parent compound, which is converted to dopamine in the brain.

Benserazide: Another COMT inhibitor used in combination with L-DOPA for Parkinson's disease treatment.

Entacapone: A selective and reversible COMT inhibitor used in clinical practice.

Uniqueness: (R)-3-O-Methyldopa-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies.

Properties

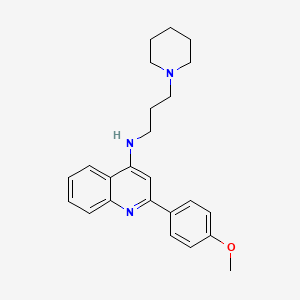

Molecular Formula |

C10H14ClNO4 |

|---|---|

Molecular Weight |

250.69 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m1./s1/i1D3; |

InChI Key |

UNETXNZYVGKTSS-LZMDQPJSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O.Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)

![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)